gingerol
gingerol
Gingerol is a beta-hydroxy ketone that is 5-hydroxydecan-3-one substituted by a 4-hydroxy-3-methoxyphenyl moiety at position 1; believed to inhibit adipogenesis. It is a constituent of fresh ginger. It has a role as an antineoplastic agent and a plant metabolite. It is a beta-hydroxy ketone and a member of guaiacols.
Brand Name:
Vulcanchem
CAS No.:
1391-73-7
VCID:
VC0072531
InChI:
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
SMILES:
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Molecular Formula:
C17H26O4
Molecular Weight:
294.4 g/mol
gingerol
CAS No.: 1391-73-7
Main Products
VCID: VC0072531
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol
CAS No. | 1391-73-7 |
---|---|
Product Name | gingerol |
Molecular Formula | C17H26O4 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |
Standard InChI | InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 |
Standard InChIKey | NLDDIKRKFXEWBK-AWEZNQCLSA-N |
Isomeric SMILES | CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Description | Gingerol is a beta-hydroxy ketone that is 5-hydroxydecan-3-one substituted by a 4-hydroxy-3-methoxyphenyl moiety at position 1; believed to inhibit adipogenesis. It is a constituent of fresh ginger. It has a role as an antineoplastic agent and a plant metabolite. It is a beta-hydroxy ketone and a member of guaiacols. |
Synonyms | (6)-gingerol 10-gingerol 6-gingerol gingerol |
PubChem Compound | 442793 |
Last Modified | Nov 11 2021 |
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